molecular formula C9H10O B12966720 2-Methyl-3-vinylphenol

2-Methyl-3-vinylphenol

Cat. No.: B12966720
M. Wt: 134.17 g/mol
InChI Key: WOOIWZFSSZZIDE-UHFFFAOYSA-N
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Description

2-Methyl-3-vinylphenol is an organic compound belonging to the class of phenols It is characterized by a hydroxyl group (-OH) attached to an aromatic ring, which also contains a vinyl group (-CH=CH2) and a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-vinylphenol can be synthesized through various methods. One common approach involves the ethenolysis of cardanol, a natural oil derived from cashew nut shell liquid. This process converts cardanol to 3-non-8-enylphenol, followed by isomerizing ethenolysis to yield 3-vinylphenol . The reaction typically employs dichloromethane (DCM) as a solvent, although greener alternatives like 2-methyl tetrahydrofuran can also be used .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that optimize yield and minimize waste. The use of catalysts, such as iron porphyrin, can enhance the efficiency of the hydroxyamination step, leading to higher yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-vinylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Ethyl-substituted phenols.

    Substitution: Halogenated phenols and other substituted derivatives.

Mechanism of Action

The mechanism by which 2-Methyl-3-vinylphenol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to the ability of the phenolic hydroxyl group to scavenge reactive oxygen species (ROS), thereby preventing oxidative damage . Additionally, the vinyl group can participate in polymerization reactions, contributing to the formation of complex polymeric structures.

Comparison with Similar Compounds

    3-Vinylphenol: Lacks the methyl group, making it less hydrophobic.

    2-Methylphenol (o-Cresol): Lacks the vinyl group, resulting in different reactivity.

    4-Methylphenol (p-Cresol): The methyl group is positioned differently, affecting its chemical behavior.

Uniqueness: 2-Methyl-3-vinylphenol is unique due to the presence of both a vinyl group and a methyl group on the aromatic ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

3-ethenyl-2-methylphenol

InChI

InChI=1S/C9H10O/c1-3-8-5-4-6-9(10)7(8)2/h3-6,10H,1H2,2H3

InChI Key

WOOIWZFSSZZIDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)C=C

Origin of Product

United States

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